1-(4-(Trifluoromethyl)piperidin-1-yl)propan-2-amine
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Overview
Description
1-(4-(Trifluoromethyl)piperidin-1-yl)propan-2-amine is a compound that features a trifluoromethyl group attached to a piperidine ring, which is further connected to a propan-2-amine moiety
Preparation Methods
The synthesis of 1-(4-(Trifluoromethyl)piperidin-1-yl)propan-2-amine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent introduction of the trifluoromethyl group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate. The reaction conditions often require the presence of a base and a suitable solvent, such as acetonitrile or dimethylformamide. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(4-(Trifluoromethyl)piperidin-1-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at positions adjacent to the trifluoromethyl group.
Scientific Research Applications
1-(4-(Trifluoromethyl)piperidin-1-yl)propan-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as an analgesic.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 1-(4-(Trifluoromethyl)piperidin-1-yl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The piperidine ring can mimic the structure of natural neurotransmitters, leading to potential agonistic or antagonistic effects on receptors .
Comparison with Similar Compounds
1-(4-(Trifluoromethyl)piperidin-1-yl)propan-2-amine can be compared with other similar compounds, such as:
1-(4-(Trifluoromethyl)piperidin-1-yl)ethan-1-amine: This compound has a similar structure but with an ethyl group instead of a propyl group, leading to differences in its chemical reactivity and biological activity.
1-(4-(Trifluoromethyl)piperidin-1-yl)butan-2-amine: The presence of a butyl group instead of a propyl group can affect the compound’s lipophilicity and its ability to interact with biological targets.
1-(4-(Trifluoromethyl)piperidin-1-yl)methanamine: This compound has a simpler structure with a single carbon chain, which may result in different pharmacokinetic properties
Properties
Molecular Formula |
C9H17F3N2 |
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Molecular Weight |
210.24 g/mol |
IUPAC Name |
1-[4-(trifluoromethyl)piperidin-1-yl]propan-2-amine |
InChI |
InChI=1S/C9H17F3N2/c1-7(13)6-14-4-2-8(3-5-14)9(10,11)12/h7-8H,2-6,13H2,1H3 |
InChI Key |
LWUGAUSZAFUSJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCC(CC1)C(F)(F)F)N |
Origin of Product |
United States |
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